molecular formula C8H7ClN2 B1457274 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1260874-86-9

5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1457274
CAS No.: 1260874-86-9
M. Wt: 166.61 g/mol
InChI Key: HCGFORNUEONUES-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bond Topology

The crystallographic analysis of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine reveals critical insights into its three-dimensional molecular architecture and intermolecular interactions. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the available literature, related studies on chloro-substituted pyrrolopyridine derivatives provide valuable comparative frameworks for understanding its structural characteristics. The compound exists in solid state as off-white to light brown crystals, indicating a well-ordered crystalline lattice structure. The bicyclic framework consists of a fused pyrrole-pyridine system where the pyrrole ring contributes to the electron-rich character while the pyridine ring provides electron-deficient properties, creating a unique electronic distribution pattern.

Computational studies on related 5-chloro-pyrrolopyridine derivatives have demonstrated that the molecular geometry is significantly influenced by the substituent pattern. The chlorine atom at the 5-position introduces both steric and electronic effects that influence the overall molecular conformation. The methyl group attached to the nitrogen atom at the 1-position provides additional steric bulk and modifies the electron density distribution throughout the aromatic system. These structural features contribute to the compound's stability and influence its chemical reactivity patterns.

The bond topology analysis reveals that the fused ring system maintains planarity, which is crucial for π-electron delocalization across the entire molecular framework. The nitrogen atoms within the bicyclic system serve as potential hydrogen bond acceptors, while the aromatic protons can participate in various intermolecular interactions. The presence of the chlorine substituent introduces additional opportunities for halogen bonding interactions, which can be significant in determining crystal packing arrangements and molecular recognition properties.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive identification and structural confirmation through multiple analytical techniques. The proton Nuclear Magnetic Resonance spectrum demonstrates characteristic signals consistent with the proposed molecular structure. The methyl group attached to the nitrogen atom typically appears as a singlet in the range of 3.5-4.0 parts per million, reflecting the electron-withdrawing effect of the adjacent nitrogen atom. The aromatic protons exhibit distinct chemical shifts corresponding to their positions within the fused ring system, with the proton at position 2 typically appearing most downfield due to the proximity to both nitrogen atoms.

The carbon-13 Nuclear Magnetic Resonance spectrum reveals the distinct carbon environments within the molecular framework. The carbonyl carbon and aromatic carbons display characteristic chemical shifts that confirm the structural assignment. The methyl carbon appears in the aliphatic region, while the aromatic carbons span the typical range of 100-160 parts per million. The carbon bearing the chlorine substituent shows characteristic downfield shifting due to the electronegative chlorine atom.

Infrared spectroscopy provides additional structural confirmation through characteristic absorption bands. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed in the fingerprint region below 1600 wavenumbers. The presence of the chlorine substituent influences the vibrational frequencies of adjacent bonds, creating characteristic patterns that aid in structural identification.

Mass spectrometric analysis confirms the molecular weight of 166.61 grams per mole and provides fragmentation patterns characteristic of the pyrrolopyridine framework. The molecular ion peak appears at mass-to-charge ratio 166, with characteristic fragmentation involving loss of the methyl group and chlorine atom. These fragmentation patterns provide additional confirmation of the structural assignment and can be used for quantitative analysis in complex mixtures.

Tautomeric and Conformational Dynamics

The tautomeric and conformational behavior of this compound represents a crucial aspect of its molecular properties and chemical reactivity. The pyrrolopyridine framework, particularly compounds related to 7-azaindole, exhibits well-documented tautomeric equilibria that significantly influence their photophysical and chemical properties. The methylation at the nitrogen atom in position 1 effectively prevents classical tautomeric proton transfer reactions that are commonly observed in unsubstituted pyrrolopyridine derivatives, thereby stabilizing the compound in its N-methylated form.

The conformational dynamics of this compound are primarily governed by the rigid bicyclic framework, which restricts rotational freedom around the fused ring system. However, the methyl group attached to the nitrogen atom can exhibit rotational motion, though this is typically rapid on Nuclear Magnetic Resonance timescales and does not result in observable splitting patterns. The chlorine substituent at position 5 provides additional steric constraints that influence the overall molecular conformation and can affect intermolecular interactions.

Studies on related pyrrolopyridine systems have demonstrated that excited-state proton transfer mechanisms can be significantly altered by substitution patterns. In the case of this compound, the N-methylation prevents participation in hydrogen-bonded dimer formation that is characteristic of unsubstituted analogs. This structural modification results in different photophysical properties and eliminates the possibility of self-catalyzed proton transfer reactions that are observed in 7-azaindole and related compounds.

The conformational stability of the compound is enhanced by the electronic interactions between the chlorine substituent and the aromatic π-system. These interactions contribute to the overall molecular rigidity and influence the compound's ability to participate in various chemical transformations. The methyl group orientation relative to the aromatic plane is determined by a balance of steric repulsion and electronic factors, resulting in a preferred conformation that minimizes energy while maintaining optimal orbital overlap.

Comparative Analysis with Related Pyrrolopyridine Derivatives

Comparative analysis of this compound with related pyrrolopyridine derivatives reveals significant insights into structure-activity relationships and chemical behavior patterns. The compound can be systematically compared with other chloro-substituted pyrrolopyridines, including 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, to understand the influence of substitution position and pattern on molecular properties.

The substitution pattern significantly influences the electronic distribution and chemical reactivity. Comparison with 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine demonstrates that chlorine positioning affects the electron density distribution throughout the aromatic system. The 5-position chloro substitution in the target compound places the halogen adjacent to the pyridine nitrogen, creating different electronic effects compared to 6-position substitution. This positional difference influences both the compound's reactivity toward nucleophilic substitution reactions and its ability to participate in metal coordination chemistry.

Analysis of molecular properties reveals distinct differences in physicochemical characteristics among related derivatives. The target compound exhibits specific lipophilicity characteristics with calculated logarithmic partition coefficient values indicating moderate hydrophobic character. Comparison with 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine shows that the position of methyl substitution significantly affects molecular properties, including solubility and membrane permeability characteristics.

The biological activity profiles of related pyrrolopyridine derivatives demonstrate that subtle structural modifications can result in significant changes in biological properties. While maintaining focus on structural characteristics rather than biological applications, it is notable that the substitution pattern influences the compound's ability to interact with various molecular targets through different binding modes and affinity patterns.

Compound Chlorine Position Methyl Position Molecular Weight Key Structural Feature
This compound 5 1 (N-methyl) 166.61 N-methylated, prevents tautomerism
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine 6 2 (C-methyl) 166.61 Different electronic distribution
5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine 5 3 (C-methyl) 166.61 Alternative methyl positioning

The comparative spectroscopic analysis reveals that each derivative exhibits characteristic Nuclear Magnetic Resonance and Infrared spectroscopic signatures that reflect their unique substitution patterns. The chemical shift patterns and coupling constants provide diagnostic information for distinguishing between positional isomers and understanding their electronic environments.

Properties

IUPAC Name

5-chloro-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFORNUEONUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857504
Record name 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260874-86-9
Record name 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection and Lithiation Strategy

  • Protection of Pyrrole Nitrogen: The pyrrolo[2,3-b]pyridine core is first protected at the nitrogen using triisopropylsilyl chloride (TIPSCl) and sodium hydride (NaH) in DMF at low temperature (5°C). This step yields a silyl-protected intermediate facilitating selective lithiation.

  • Ortho-Lithiation and Electrophilic Substitution: The protected compound undergoes ortho-lithiation using sec-butyllithium (sec-BuLi) at −78°C in THF, followed by electrophilic quenching with ethyl chloroformate to introduce an ester group at the 5-position.

  • Deprotection: The TIPS group is removed by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature, regenerating the free nitrogen.

Conversion to 5-Chloro Derivative

  • Starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine, chlorination at the 5-position can be achieved through halogenation reactions, although specific chlorination conditions are less detailed in the literature. Alternatively, 5-bromo derivatives are often used as precursors for further functionalization.

N-Methylation

  • The introduction of the methyl group at the nitrogen (N1) can be achieved by nucleophilic substitution or palladium-catalyzed coupling reactions using methylating agents or methyl-substituted amines under controlled conditions.

Palladium-Catalyzed Coupling

  • Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling are employed to introduce various substituents at the 3- or 5-positions. For example, Pd(OAc)2 with phosphine ligands and bases like cesium carbonate at elevated temperatures (e.g., 110°C) under nitrogen atmosphere facilitate the coupling of amines or aryl boronic acids.

  • Microwave irradiation is used to accelerate nucleophilic substitutions at the 4-position with amines, enhancing yields and reducing reaction times.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Temperature Yield (%) Notes
Protection with TIPSCl TIPSCl, NaH, DMF 5°C, 4 h 84 Formation of silyl-protected intermediate
Ortho-lithiation and esterification sec-BuLi, ethyl chloroformate, THF −78°C Not specified Regioselective ester introduction
Deprotection TBAF, THF Room temperature Not specified Removal of TIPS protecting group
N-Methylation / Amination Pd(OAc)2, phosphine ligand, Cs2CO3, amine, NMP or n-BuOH, microwave 110–160°C 33–84 Pd-catalyzed amination or nucleophilic substitution
Hydrolysis and Amidation NaOH, EtOH; CDI, NH4OH 60°C, room temp Not specified Conversion of esters to carboxamides

Alternative Synthetic Routes

  • Condensation of 1-substituted 2-aminopyrroles with 1,3-dicarbonyl compounds: This approach yields 1H-pyrrolo[2,3-b]pyridines in a one-step process using hydrochloric acid catalysis. The process involves cyclization of aminopyrrole derivatives with β-oxo esters or diethyl malonate.

  • Suzuki Coupling of 5-Bromo Derivatives: 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives undergo Suzuki coupling with arylboronic acids in the presence of palladium catalysts and base in dioxane/water mixtures at 80°C, followed by purification steps involving ion-exchange resins to isolate the desired product.

Detailed Research Findings

  • The use of microwave irradiation significantly improves the efficiency of nucleophilic substitution at the 4-position, reducing reaction times and increasing yields for amination reactions.

  • Protective group strategies (e.g., TIPS protection) enable regioselective functionalization at the 5-position via lithiation, allowing for the introduction of ester or amide groups, which can be further transformed.

  • Palladium-catalyzed cross-coupling reactions provide versatile methods to introduce various substituents, including methyl groups, at the nitrogen or carbon positions, expanding the chemical diversity of the pyrrolo[2,3-b]pyridine scaffold.

  • Alternative condensation methods from 1-substituted 2-aminopyrroles offer a one-step synthetic route to the core structure, which can be further elaborated chemically.

Summary Table of Key Preparation Methods

Method Type Starting Material Key Reagents & Conditions Advantages Limitations
Protection + Lithiation 4-Chloro-1H-pyrrolo[2,3-b]pyridine TIPSCl, NaH, sec-BuLi, ethyl chloroformate, TBAF Regioselective functionalization Multi-step, sensitive conditions
Pd-Catalyzed Amination 4-Chloro or 5-Bromo derivatives Pd(OAc)2, phosphine ligand, Cs2CO3, amines, heat Versatile substitution, good yields Requires expensive catalysts
Microwave-Assisted Nucleophilic Substitution Pyrrolo[2,3-b]pyridine carboxamides Amines, DIPEA, n-BuOH or NMP, microwave, 150–160°C Faster reactions, higher yields Requires microwave equipment
Condensation from 2-Aminopyrroles 1-Substituted 2-aminopyrroles + 1,3-dicarbonyls HCl catalysis, reflux One-step synthesis Limited substrate scope
Suzuki Coupling 5-Bromo-1H-pyrrolo[2,3-b]pyridine Pd catalyst, arylboronic acid, base, dioxane/water, 80°C Efficient arylation Requires careful purification

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1. Kinase Inhibitors
One of the primary applications of 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is as a building block for synthesizing kinase inhibitors. These inhibitors play a critical role in treating various cancers and other diseases by targeting specific kinases involved in cellular signaling pathways. The compound's ability to inhibit specific kinases has been demonstrated through various studies, highlighting its potential as a therapeutic agent in oncology .

2. Anti-Viral Activity
Research has shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). Compounds derived from this scaffold were evaluated for their efficacy against multiple strains of RSV, demonstrating good activity and favorable pharmacokinetic profiles, which indicate potential for further development in antiviral therapies .

3. Immunomodulation
The compound has been explored for its immunomodulatory effects, particularly in targeting Janus kinase 3 (JAK3). JAK3 inhibitors derived from pyrrolo[2,3-b]pyridine have shown promise in modulating immune responses and could be beneficial in treating autoimmune diseases. Structural modifications to the compound have been linked to enhanced JAK3 inhibitory activity, indicating its versatility as an immunotherapeutic agent .

Biological Studies

1. Enzyme Interaction Studies
this compound serves as a probe in biological assays to study enzyme interactions and cellular pathways. Its unique structure allows it to bind selectively to certain enzymes, facilitating the investigation of enzyme kinetics and mechanisms of action .

2. Anticancer Research
In anticancer research, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated significant activity against ovarian cancer cells while exhibiting lower toxicity towards non-cancerous cells, making them potential candidates for targeted cancer therapies .

Materials Science

1. Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its unique electronic characteristics can contribute to the development of organic semiconductors and photovoltaic materials, which are crucial for advancing renewable energy technologies.

Case Studies

Case Study 1: Kinase Inhibition
A study focused on the synthesis of pyrrolo[2,3-b]pyridine derivatives demonstrated that specific modifications significantly enhanced their potency as JAK3 inhibitors. The research highlighted the importance of structural features in achieving desired biological activity and provided insights into the design of more effective therapeutic agents .

Case Study 2: Antiviral Efficacy
In another investigation, a series of pyrrolo[2,3-b]pyridine derivatives were tested against RSV. The results indicated that certain compounds exhibited high antiviral activity with acceptable solubility and pharmacokinetic properties, suggesting their potential as lead compounds for further development into antiviral medications .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit certain enzymes or receptors, thereby modulating biological pathways. One example is its potential to block the receptor called CSF-IR, which is involved in the accumulation of macrophages in joints .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Halogenated Derivatives
Compound Name Substituents Key Properties/Applications References
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine 5-Cl, 1-Me - Optimized for FGFR1 inhibition via hydrogen bonding with G485.
- Enhanced metabolic stability due to methyl group.
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 1-Me - Bromine’s larger atomic radius increases reactivity in cross-coupling reactions.
- Used in Suzuki-Miyaura couplings for biaryl synthesis.
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-phenylethynyl - Phenylethynyl group enhances π-π stacking in target binding.
- Bromine facilitates further functionalization.
1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine 4-Cl, 5-I, 1-benzenesulfonyl - Sulfonyl group improves solubility.
- Iodo substituent enables transition-metal-catalyzed couplings.

Key Insights :

  • Chlorine vs. Bromine : Chlorine offers a balance between electronic withdrawal and steric effects, making it suitable for hinge-binding in kinase inhibitors. Bromine’s higher polarizability and leaving-group ability make it preferable for cross-coupling reactions .
  • Iodine : While less common, iodine’s heavy atom properties are exploited in crystallography and radiolabeling .
Functionalized Derivatives
Compound Name Substituents Key Properties/Applications References
Methyl 4-(5-chloro-1-methyl-pyrrolo[2,3-b]pyridin-3-yl)-2-cyclopentylbenzoate 3-aryl, 5-Cl, 1-Me - Cyclopentyl and ester groups enhance lipophilicity for blood-brain barrier penetration.
- Used in CNS-targeted drug candidates.
5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Cl, 1-triisopropylsilyl, 6-TMS-ethynyl - Bulky silyl groups protect reactive sites during synthesis.
- Ethynyl group enables click chemistry.
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 5-Cl, 2-Me, 3-CN - Cyano group’s electron-withdrawing nature stabilizes intermediates.
- Potential as a protease inhibitor.

Key Insights :

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) increase electrophilicity, aiding nucleophilic aromatic substitutions .
  • Steric Protection : Bulky groups (e.g., triisopropylsilyl) prevent undesired side reactions in multi-step syntheses .

Biological Activity

5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in oncology and as a pharmaceutical intermediate. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C8H7ClN2
Molecular Weight: 168.6 g/mol
CAS Number: 1260874-86-9

The compound features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a methyl group at the 1-position. This unique substitution pattern influences its reactivity and biological properties.

Research indicates that this compound may act through several pathways:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit receptor tyrosine kinases and the Janus kinase (JAK) pathway, which are critical in cell proliferation and survival .
  • Induction of Apoptosis: Studies suggest that derivatives of this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
  • Targeting SGK-1 Kinase: Some research has indicated that it may inhibit SGK-1 kinase, which is involved in several cellular processes including cell growth and survival .

Anticancer Properties

This compound has been investigated for its antiproliferative effects against various cancer cell lines. The following table summarizes findings from different studies:

Cell Line IC50 (µM) Effect
HeLa0.058Significant inhibition
A5490.035Strong antiproliferative effect
MDA-MB-2310.021Enhanced growth inhibition

These results indicate that the compound exhibits potent activity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Pharmacological Studies

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies: A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, supporting its use as an effective anticancer agent.
  • Combination Therapies: Research has explored the combination of this compound with traditional chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves halogenation and alkylation steps. For example, N-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl iodide under basic conditions (e.g., NaH/THF) yields the 1-methyl derivative, followed by chlorination at the 5-position using reagents like NCS (N-chlorosuccinimide) or HCl/H2O2 . Alternative routes include Fischer cyclization of hydrazine derivatives with polyphosphoric acid to construct the pyrrolopyridine core .

Q. How can structural confirmation of this compound be achieved?

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns. For instance, the ¹H NMR spectrum of analogous bromo derivatives shows characteristic aromatic protons at δ 8.32–8.39 ppm (pyridine ring) and δ 7.60–7.42 ppm (substituted phenyl groups) . X-ray crystallography (e.g., Acta Crystallographica data) further validates the planar geometry and halogen positioning .

Q. What are the key reaction mechanisms involved in functionalizing the pyrrolo[2,3-b]pyridine scaffold?

Electrophilic aromatic substitution (EAS) governs halogenation at the 5-position, while Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling enables introduction of aryl/heteroaryl groups at the 3-position . For example, Pd-catalyzed coupling with phenylacetylene generates disubstituted derivatives with >50% yield .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize FGFR inhibitory activity in pyrrolo[2,3-b]pyridine derivatives?

Substitutions at the 3- and 5-positions significantly influence potency. Introducing hydrogen-bond acceptors (e.g., trifluoromethyl or cyano groups) at the 5-position enhances interactions with FGFR1’s hinge region (e.g., G485), as shown by IC₅₀ values <10 nM . Modifications to the 3-position’s hydrophobic groups (e.g., methoxyphenyl) improve binding to the ATP pocket .

Q. What methodologies resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., kinase panel selectivity or cell line variability). For example, compound 4h showed FGFR1–3 inhibition (IC₅₀ = 7–25 nM) but weak FGFR4 activity (IC₅₀ = 712 nM), highlighting isoform-specific effects . Dose-response curves and computational docking (e.g., binding mode analysis with FGFR1’s D641 residue) clarify mechanistic outliers .

Q. How can in vivo efficacy of antitumor pyrrolo[2,3-b]pyridine derivatives be validated?

Preclinical models (e.g., peritoneal mesothelioma xenografts) demonstrate tumor volume reduction (58–75%) via intraperitoneal administration of derivatives like 3f . Synergy studies with paclitaxel further validate apoptotic induction (caspase-3 activation) and survivin downregulation . Pharmacokinetic profiling (e.g., plasma stability and metabolite identification) ensures translational relevance.

Methodological Notes

  • Synthetic Optimization : Use flash column chromatography (heptane/EtOAc gradients) for purifying halogenated intermediates .
  • Biological Assays : Employ RIN5F cell-based assays for insulinotropic activity or MTT protocols for antiproliferative screening .
  • Computational Tools : Molecular docking (AutoDock Vina) and QSAR models predict binding affinities and guide structural modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.